molecular formula C16H13N3O2 B12232789 3-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile

3-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile

Cat. No.: B12232789
M. Wt: 279.29 g/mol
InChI Key: RPIZVCDKHYPBOV-UHFFFAOYSA-N
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Description

3-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile is a complex organic compound that features a pyridine ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-hydroxypyridine with azetidine-1-carbonyl chloride to form the intermediate 3-(pyridin-4-yloxy)azetidine-1-carbonyl chloride. This intermediate is then reacted with benzonitrile under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

3-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile
  • 4-(Pyridin-1-yl)benzonitrile derivatives

Uniqueness

3-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-(3-pyridin-4-yloxyazetidine-1-carbonyl)benzonitrile

InChI

InChI=1S/C16H13N3O2/c17-9-12-2-1-3-13(8-12)16(20)19-10-15(11-19)21-14-4-6-18-7-5-14/h1-8,15H,10-11H2

InChI Key

RPIZVCDKHYPBOV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=CC=NC=C3

Origin of Product

United States

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